molecular formula C26H22F4N6O B12394785 Usp1-IN-2

Usp1-IN-2

Cat. No.: B12394785
M. Wt: 510.5 g/mol
InChI Key: DCXQZTACMIBGMC-UHFFFAOYSA-N
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Description

Usp1-IN-2 is a potent inhibitor of ubiquitin-specific protease 1 (USP1), an enzyme involved in the deubiquitination process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Usp1-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

Usp1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Usp1-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Usp1-IN-2 exerts its effects by inhibiting the activity of USP1, a deubiquitinating enzyme involved in the DNA damage response. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. This disrupts various cellular processes, including DNA repair and cell cycle progression, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Usp1-IN-2 stands out due to its high potency and selectivity for USP1. It has shown promising results in preclinical studies, particularly in enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy .

Properties

Molecular Formula

C26H22F4N6O

Molecular Weight

510.5 g/mol

IUPAC Name

2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one

InChI

InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37)

InChI Key

DCXQZTACMIBGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F

Origin of Product

United States

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